Strongylin A
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Overview
Description
Strongylin A is a sesquiterpenoid that is 1,2,3,4,4a,5,6,7,7a,8-decahydrobenzo[d]xanthene substituted by a hydroxy group at position 12, methyl groups at positions 4, 4, 7 and 7a and a methoxy group at position 9 (the 4aS,7S,7aR,13aS stereoisomer). Isolated from Strongylophora hartmani, it exhibits activity against the influenza virus. It has a role as a metabolite, an antineoplastic agent and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a member of phenols, an aromatic ether, a sesquiterpenoid and an organic heterotetracyclic compound.
Scientific Research Applications
Antiviral and Antitumor Applications
Strongylin A, extracted from the marine sponge Strongylophora hartmani, demonstrates significant antiviral and antitumor properties. This compound, along with its acetate derivative, exhibits activity against the P-388 tumor cell line and influenza strain PR-8 in vitro assays, highlighting its potential for therapeutic applications in oncology and virology (Wright, Rueth, & Cross, 1991).
Synthetic Approaches
The complex structure of this compound has inspired efforts in synthetic chemistry. Kamishima, Kikuchi, and Katoh (2013) achieved the first total synthesis of (+)-Strongylin A, establishing its absolute configuration. This synthesis, involving key steps like stereocontrolled hydrogenation and coupling of decalin segment with an aromatic moiety, opens avenues for producing this compound in larger quantities, which is crucial for further biological and pharmacological studies (Kamishima, Kikuchi, & Katoh, 2013).
Antibiotic Potential
This compound has been identified as part of a family of tetracyclic meroterpenoids, which includes compounds like stachyflin and aureol. These compounds have attracted attention due to their unique structures and diverse biological properties. Research by Wildermuth et al. (2017) indicates that this compound shows potent antibiotic activity against methicillin-resistant Staphylococcus aureus, suggesting its potential as a novel antibiotic agent (Wildermuth et al., 2017).
Properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1S,10R,11S,14S)-7-methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol |
InChI |
InChI=1S/C22H32O3/c1-14-7-10-18-20(2,3)11-6-12-22(18)21(14,4)13-15-17(24-5)9-8-16(23)19(15)25-22/h8-9,14,18,23H,6-7,10-13H2,1-5H3/t14-,18-,21+,22-/m0/s1 |
InChI Key |
AHDRBWCUVQGBTR-DNEUNLEDSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=CC(=C4O3)O)OC)C)CCCC2(C)C |
Canonical SMILES |
CC1CCC2C(CCCC23C1(CC4=C(C=CC(=C4O3)O)OC)C)(C)C |
Synonyms |
strongylin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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